

## A Preclinical Challenger Emerges: GS87 Shows Promise in Acute Myeloid Leukemia Treatment Landscape

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Cleveland, OH – A novel investigational compound, **GS87**, is demonstrating significant preclinical efficacy in the treatment of Acute Myeloid Leukemia (AML), offering a potential new therapeutic avenue that contrasts with the often-toxic standard of care. Research indicates that **GS87**, a highly specific and potent inhibitor of glycogen synthase kinase-3 (GSK3), induces the differentiation of leukemia cells, a mechanism distinct from the cytotoxic approach of conventional chemotherapy.[1][2][3] This differentiation-based therapy could represent a paradigm shift, moving away from broadly targeting rapidly dividing cells to a more nuanced approach that encourages leukemic cells to mature and cease their malignant proliferation.

Standard therapies for AML have historically relied on intensive chemotherapy regimens, such as the "7+3" protocol involving a combination of cytarabine and an anthracycline like daunorubicin. While effective in inducing remission for some patients, these treatments are associated with significant side effects due to their lack of specificity for cancer cells.[1][4] In recent years, the therapeutic landscape has evolved with the introduction of targeted therapies aimed at specific molecular mutations found in AML, including FLT3 inhibitors, IDH1/IDH2 inhibitors, and BCL-2 inhibitors like venetoclax. These agents have improved outcomes for certain patient populations, but resistance and relapse remain significant challenges.

**GS87** distinguishes itself by targeting the GSK3 enzyme, which has been identified as a therapeutic target in AML for its role in leukemic cell differentiation and growth arrest.



Preclinical studies have shown that **GS87** is not only effective at inducing differentiation and inhibiting the growth of AML cell lines and primary patient samples but also exhibits high efficacy in mouse models of human AML. A key potential advantage highlighted in this early research is **GS87**'s limited impact on normal bone marrow cells, suggesting a favorable safety profile compared to the myelotoxicity commonly associated with standard AML therapeutics.

While direct comparative clinical data is not yet available, the preclinical evidence for **GS87** presents a compelling case for its continued development. The following sections provide a detailed comparison of the available data on **GS87** with established standard AML therapies, including experimental protocols and a visualization of its proposed mechanism of action.

## **Quantitative Data Summary**

The following tables summarize the available preclinical efficacy data for **GS87** and provide a general overview of the clinical efficacy of standard AML therapies for comparison. It is important to note that the data for **GS87** is from preclinical models and not from human clinical trials.

Table 1: Preclinical Efficacy of **GS87** in AML Cell Lines



| Cell Line                    | Treatment    | Effect  | Quantitative<br>Result                          | Source |
|------------------------------|--------------|---|---|--------|
| HL-60, U937,<br>THP-1, NB4   | GS87 (30 μM) | Inhibition of Cell<br>Proliferation             | 35%-47%<br>proliferation<br>relative to control | _      |
| HL-60                        | GS87         | Cell Cycle Arrest                               | Increased G0-G1<br>phase, reduced<br>S-phase    | _      |
| HL-60                        | GS87 (30 μM) | Induction of Differentiation (NBT assay)        | >50%<br>differentiation                         |        |
| Primary AML<br>Patient Cells | GS87         | Induction of Differentiation (CD11b expression) | Increased<br>CD11b<br>expression                | _      |

Table 2: In Vivo Efficacy of GS87 in a Mouse Model of AML

| Model                    | Treatment      | Efficacy      | Source |
|--------------------------|----------------|---------------|--------|
| Mouse model of human AML | GS87 (50mg/kg) | High efficacy |        |

Table 3: Overview of Clinical Efficacy of Standard AML Therapies (for context)



| Therapy  | Patient Population   | Efficacy Metric                                    | Reported Rate                           |
|--|--|--|---|
| Standard "7+3"<br>Chemotherapy                         | Younger adults with de novo AML                                    | Complete Remission (CR)                            | 60% - 80%                               |
| Venetoclax +<br>Azacitidine                            | Newly diagnosed AML patients ineligible for intensive chemotherapy | CR + CR with incomplete blood count recovery (CRi) | ~66%                                    |
| FLT3 Inhibitors (e.g.,<br>Midostaurin) + Chemo         | FLT3-mutated AML   | Overall Survival                                   | Improved compared to chemotherapy alone |
| IDH1/2 Inhibitors (e.g.,<br>Ivosidenib,<br>Enasidenib) | Relapsed/refractory<br>IDH1/2-mutated AML                          | Overall Response<br>Rate                           | ~40%                                    |

# **Experimental Protocols**Cell Culture and Reagents

AML cell lines (HL-60, U937, THP-1, and NB4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Primary AML patient samples were cultured under similar conditions. **GS87** was dissolved in DMSO for in vitro experiments.

## **Cell Proliferation Assay (MTT Assay)**

Equal numbers of AML cells were seeded in 96-well plates and treated with **GS87** (30  $\mu$ M), lithium chloride (Li, 10 mM), or SB216763 (SB, 20  $\mu$ M) for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. The absorbance was read at a specific wavelength, and the signal was normalized to the vehicle-treated control to determine the relative cell proliferation.

## **Cell Cycle Analysis**

HL-60 cells were treated with **GS87**, Li, or SB for 24 hours. After treatment, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA



content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

### **Differentiation Assays**

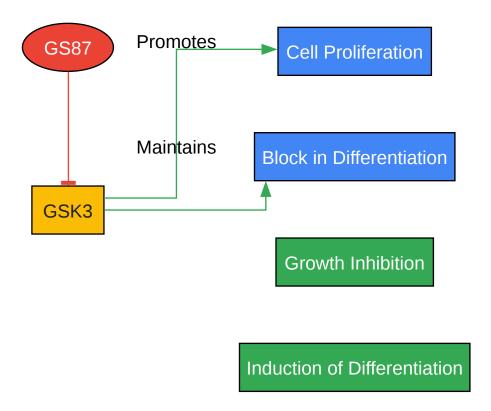
- Nitroblue Tetrazolium (NBT) Reduction Assay: This assay measures the respiratory burst capacity of differentiated myeloid cells. HL-60 cells were treated with GS87, tideglusib, or LY-2090314 for 72 hours. The ability of the cells to reduce NBT to formazan, a blue precipitate, was then quantified as a measure of differentiation.
- Immunophenotyping: The expression of the cell surface marker CD11b, which is upregulated
  on mature myeloid cells, was used as a marker of differentiation. Primary AML patient cells
  were treated with GS87, Li, or SB, and the percentage of CD11b-positive cells was
  determined by flow cytometry.

#### In Vivo AML Mouse Model

Female NOD scid IL-2γR-/- (NSG) mice were injected intravenously with 5 x 10<sup>6</sup> primary human AML cells or HL-60 cells. Three days after cell injection, mice were treated with **GS87** (50 mg/kg), cytarabine (50 mg/kg), or a vehicle control (20 μL of DMSO). The efficacy of the treatment was assessed by monitoring leukemia progression and survival of the mice.

## Visualizations Signaling Pathway of GS87 in AML



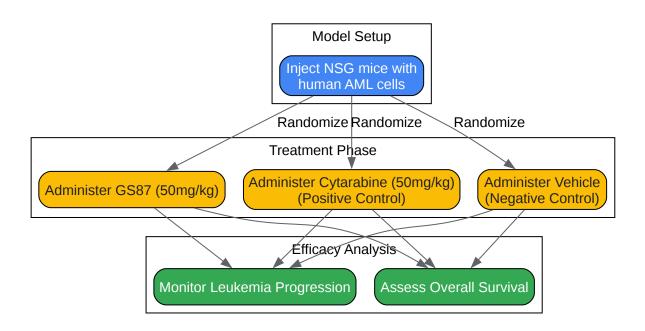


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Caption: Mechanism of action of GS87 in AML cells.

## **Experimental Workflow for In Vivo Efficacy Testing**





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Caption: Workflow for testing **GS87** efficacy in a mouse model.

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